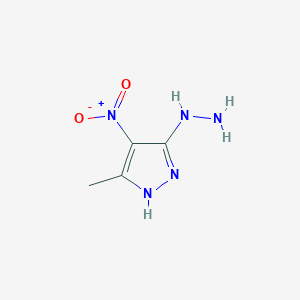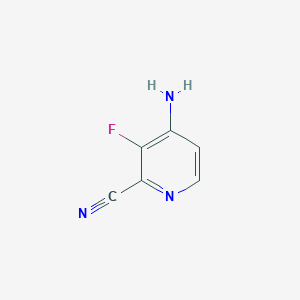
N,N,4-Trimethyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,4-Trimethyl-1H-pyrrole-2-carboxamide: is a heterocyclic organic compound with the molecular formula C8H12N2O. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-Trimethyl-1H-pyrrole-2-carboxamide can be achieved through several methods. One common approach involves the reaction of pyrrole-2-carboxylic acid with trimethylamine under specific conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the carboxamide group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated processes. The use of bio-renewable feedstocks, such as cellulose and chitin, has been explored to produce pyrrole derivatives, including this compound .
Análisis De Reacciones Químicas
Types of Reactions: N,N,4-Trimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
N,N,4-Trimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N,4-Trimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial DNA replication, leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Pyrrole-2-carboxamide: A simpler derivative with similar chemical properties.
N,N-Dimethyl-1H-pyrrole-2-carboxamide: Another derivative with different substitution patterns.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: A more complex derivative with additional functional groups
Uniqueness: N,N,4-Trimethyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other pyrrole derivatives .
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
N,N,4-trimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(9-5-6)8(11)10(2)3/h4-5,9H,1-3H3 |
Clave InChI |
CMISHEJEPMDLSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=C1)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)
![(1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870625.png)
![2-(Difluoromethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12870631.png)



![2-(Aminomethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12870653.png)

![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)
![3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12870693.png)

